molecular formula C12H9FN2O4 B6385853 (2,4)-Dihydroxy-5-(3-fluoro-5-methoxycarbonylphenyl)pyrimidine, 95% CAS No. 1261943-58-1

(2,4)-Dihydroxy-5-(3-fluoro-5-methoxycarbonylphenyl)pyrimidine, 95%

Cat. No. B6385853
CAS RN: 1261943-58-1
M. Wt: 264.21 g/mol
InChI Key: DQPFYQGUMNRQRH-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-5-methoxycarbonylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHP) is a compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-DHP is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, as well as in the synthesis of certain compounds. It is also thought to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
2,4-DHP has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of certain drugs. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2,4-DHP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low potential for bioaccumulation. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it can be difficult to purify due to its low solubility in water.

Future Directions

There are a number of potential future directions for research involving 2,4-DHP. These include further research on its mechanism of action and biochemical and physiological effects, as well as the development of new drugs and therapies based on its structure. Additionally, further research on its use in the synthesis of other compounds could lead to new and improved synthetic pathways. Finally, research on its antioxidant properties could lead to new treatments for oxidative damage.

Synthesis Methods

2,4-DHP can be synthesized using a number of methods. The most common method is a three-step synthesis involving the reaction of 5-fluoro-2,4-dihydroxypyrimidine with 3-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base, such as potassium carbonate. This reaction produces 2,4-DHP in a 95% yield.

Scientific Research Applications

2,4-DHP is used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies. It is also used as a model compound in the study of enzyme inhibition and drug metabolism.

properties

IUPAC Name

methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)7-2-6(3-8(13)4-7)9-5-14-12(18)15-10(9)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPFYQGUMNRQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128768
Record name Benzoic acid, 3-fluoro-5-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-58-1
Record name Benzoic acid, 3-fluoro-5-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-5-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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